1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one is a chemical compound that belongs to the class of arylpiperazines. These compounds are known for their diverse pharmacological activities, particularly in the modulation of neurotransmitter systems. The presence of the methoxyphenyl group and the piperazine ring in its structure makes it a significant compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The pathways involved may include the activation or inhibition of signal transduction cascades, ultimately affecting cellular responses.
Comparison with Similar Compounds
Trazodone: An arylpiperazine used as an antidepressant.
Naftopidil: Another arylpiperazine with applications in treating benign prostatic hyperplasia.
Urapidil: Used for its antihypertensive properties.
Uniqueness: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one is unique due to its specific structural features, such as the methoxyphenyl group and the butanone moiety, which confer distinct pharmacological properties compared to other arylpiperazines.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-3-6-15(18)17-11-9-16(10-12-17)13-7-4-5-8-14(13)19-2/h4-5,7-8H,3,6,9-12H2,1-2H3 |
InChI Key |
BAAWOAHJTAKQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.